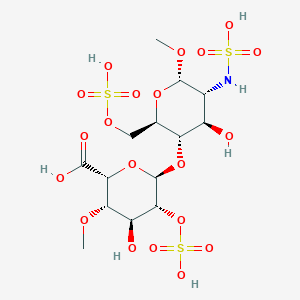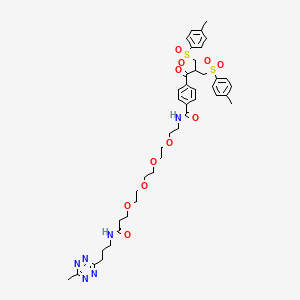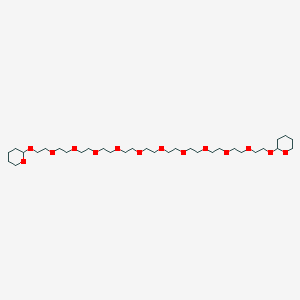
Thp-peg11-thp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thp-peg11-thp: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a homobifunctional polyethylene glycol derivative that contains two tetrahydropyranyl groups. The compound is primarily used in research settings to facilitate the targeted degradation of proteins through the ubiquitin-proteasome system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg11-thp involves the reaction of tetrahydropyranyl-protected polyethylene glycol with appropriate reagents under controlled conditions. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of polyethylene glycol are protected using tetrahydropyranyl groups.
Coupling Reaction: The protected polyethylene glycol is then coupled with another tetrahydropyranyl group using suitable coupling agents.
Purification: The final product is purified using chromatographic techniques to obtain high purity this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of polyethylene glycol are reacted with tetrahydropyranyl groups under optimized conditions.
Scale-Up Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to ensure the purity and quality of the final product
化学反応の分析
Types of Reactions: Thp-peg11-thp undergoes various chemical reactions, including:
Oxidation: The tetrahydropyranyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to remove the tetrahydropyranyl groups.
Substitution: The compound can undergo substitution reactions where the tetrahydropyranyl groups are replaced with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction may result in deprotected polyethylene glycol .
科学的研究の応用
Thp-peg11-thp has a wide range of scientific research applications, including:
作用機序
Thp-peg11-thp functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing its levels in the cell.
類似化合物との比較
Thp-peg4-thp: A shorter polyethylene glycol-based linker with similar properties.
Thp-peg8-thp: An intermediate-length linker used in similar applications.
Thp-peg12-thp: A longer linker that provides more flexibility in PROTAC synthesis .
Uniqueness: Thp-peg11-thp is unique due to its specific length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis. Its homobifunctional nature allows for efficient coupling and targeted protein degradation .
特性
分子式 |
C32H62O14 |
|---|---|
分子量 |
670.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C32H62O14/c1-3-7-43-31(5-1)45-29-27-41-25-23-39-21-19-37-17-15-35-13-11-33-9-10-34-12-14-36-16-18-38-20-22-40-24-26-42-28-30-46-32-6-2-4-8-44-32/h31-32H,1-30H2 |
InChIキー |
FFFJWMQKKDDATH-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15073950.png)
![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)
![Disodium heptahydrate 3-amino-1-hydroxy-1-[(oxidophosphonoyl)oxy]propyl phosphonate](/img/structure/B15073968.png)
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
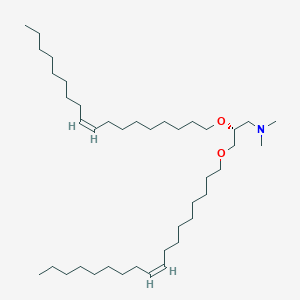
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
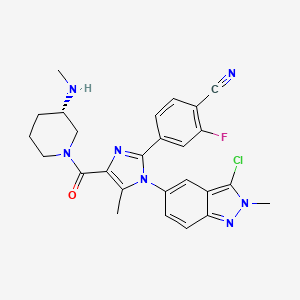
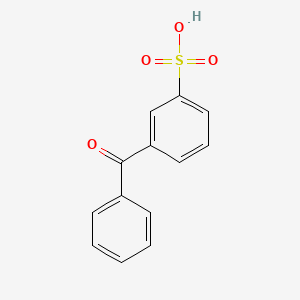
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
